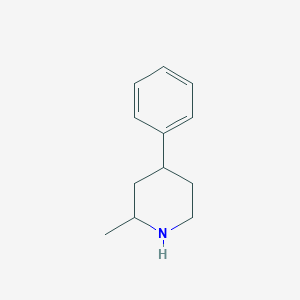

2-Methyl-4-phenylpiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Methyl-4-phenylpiperidine” is a derivative of phenylpiperidines, which are chemical compounds with a phenyl moiety directly attached to piperidine . Phenylpiperidines have a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .

Synthesis Analysis

The synthesis of piperidine derivatives, such as “this compound”, involves several methods. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound features a benzene ring bound to a piperidine ring .

Chemical Reactions Analysis

Piperidine derivatives, including “this compound”, undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Physical and Chemical Properties Analysis

The physical form of “this compound” is a powder . Its IUPAC name is this compound, and its InChI code is 1S/C12H17N/c1-10-9-12(7-8-13-10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 .

Scientific Research Applications

Sigma Receptor Ligands

2-Methyl-4-phenylpiperidine derivatives, specifically 1-phenyl-2-cyclopropylmethylamines, have been studied for their biological profile, particularly their high affinity for sigma receptor subtypes. This research indicates the potential of these compounds in modulating tissue transglutaminase (TG-2) in primary astroglial cell cultures, suggesting applications in neuropharmacology (Prezzavento et al., 2007).

Conformational Analysis in Medicinal Chemistry

Conformational studies of various 4-phenylpiperidine analgesics, such as prodines and ketobemidone, have been conducted to understand their molecular structures better. This research is crucial in medicinal chemistry for the development of more effective and targeted drugs (Froimowitz, 1982).

Analgesic and Anesthetic Agents

The incorporation of the 4-phenylpiperidine pharmacophore into 4-anilidopiperidines led to the development of a novel class of opioid analgesic and anesthetic agents. These have shown potential in outpatient surgical settings and for patient-controlled analgesia (Kudzma et al., 1989).

Neurotoxicity Studies

Research on 1-Methyl-4-phenylpyridine (MPP+), a derivative of this compound, has shown its neurotoxic effects on dopaminergic neurons in culture. This study provides insights into the mechanisms of neurodegeneration, relevant in Parkinson's disease research (Mytilineou et al., 1985).

Nociceptin Receptor Ligands

4-Hydroxy-4-phenylpiperidine analogs have been identified as nociceptin receptor ligands, displaying high affinity and functional activity. These findings are significant in the development of new treatments for pain and cough suppression (Ho et al., 2007).

Mechanism of Action

- The primary target of meperidine is the μ-opioid receptor within the central nervous system (CNS). Activation of these receptors inhibits ascending pain pathways, altering pain perception and resulting in CNS depression .

- Additionally, meperidine interacts with sodium channels , contributing to its local anesthetic properties .

- Compared to morphine, meperidine produces less smooth muscle spasm, constipation, and depression of the cough reflex. Its onset of action is slightly more rapid, and the duration of action is shorter .

Target of Action

Mode of Action

Safety and Hazards

While specific safety and hazard information for “2-Methyl-4-phenylpiperidine” is not available, it’s important to note that similar compounds can pose risks. For example, thermal decomposition can lead to the release of irritating gases and vapors. The product may cause burns of eyes, skin, and mucous membranes. It may be flammable, and containers may explode when heated .

Future Directions

Piperidines, including “2-Methyl-4-phenylpiperidine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemical Analysis

Biochemical Properties

2-Methyl-4-phenylpiperidine is a phenylpiperidine derivative . Phenylpiperidines are chemical compounds with a phenyl moiety directly attached to piperidine . They are associated with a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .

Cellular Effects

Phenylpiperidines, a class of compounds to which this compound belongs, are known to have various pharmacological effects, including morphine-like activity or other central nervous system effects .

Molecular Mechanism

It is known that phenylpiperidines, including this compound, can undergo various reactions such as free radical bromination and nucleophilic substitution .

Temporal Effects in Laboratory Settings

It is known that meperidine, a related compound, should be avoided in patients with impaired renal function due to the risk of normeperidine accumulation, resulting in seizures .

Dosage Effects in Animal Models

It is known that related compounds, such as meperidine, have been used in animal models for the study of pain management .

Metabolic Pathways

It is known that related compounds, such as meperidine, undergo metabolism in the liver via enzymes like CYP2B6, CYP3A4, CYP2C19, and Carboxylesterase 1 .

Transport and Distribution

It is known that related compounds, such as meperidine, are distributed throughout the body and can cross the blood-brain barrier .

Subcellular Localization

It is known that related compounds, such as meperidine, exert their effects primarily in the central nervous system .

Properties

IUPAC Name |

2-methyl-4-phenylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10-9-12(7-8-13-10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPJZROSRBWYLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108777-57-7 |

Source

|

| Record name | 2-methyl-4-phenylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2559352.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2559355.png)

![1-(4-bromophenyl)-5-(4-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2559361.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2559362.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2559363.png)

amine](/img/structure/B2559369.png)

![2-Chloro-3-[4-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B2559372.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethylphenyl)urea](/img/structure/B2559373.png)